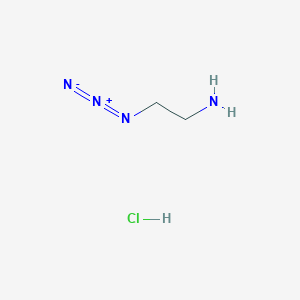

2-Azidoethan-1-amine hydrochloride

描述

General Context of Azidoamines as Multifunctional Synthons

Azidoamines are a class of organic compounds that contain both an azide (B81097) (-N₃) and an amine (-NH₂) functional group. This dual functionality makes them highly versatile building blocks, or synthons, in organic synthesis. The azide group is known for its ability to participate in a variety of chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and specific formation of triazoles. Additionally, azides can be reduced to amines, providing a pathway to introduce nitrogen into a molecule.

The amine group, on the other hand, offers a rich chemistry of its own. It can act as a nucleophile, participate in amide bond formation, and undergo various other modifications. The presence of both of these reactive sites in a single molecule allows for orthogonal chemical strategies, where one group can be selectively reacted while the other remains protected or inert, to be reacted in a subsequent step. This "two-faced" nature of azidoamines makes them powerful tools for constructing complex molecular architectures.

Significance of 2-Azidoethan-1-amine Hydrochloride as a Key Organic Intermediate

This compound stands out as a particularly important member of the azidoamine family. Its simple, two-carbon backbone provides a compact and efficient way to introduce both an azide and an amine functionality into a target molecule. The hydrochloride salt form enhances the compound's stability and handling characteristics. chemicalbook.com

The significance of this compound lies in its role as a key organic intermediate in the synthesis of a wide array of more complex molecules. Researchers utilize this compound as a starting material or a crucial building block in multi-step synthetic sequences. For instance, it is used as a reagent in the synthesis of pyrrolobenzodiazepine dimers, which have applications in the development of treatments for proliferative disorders like cancer. chemicalbook.com

The azide moiety of this compound can be readily "clicked" onto alkyne-containing molecules to form stable triazole linkages. Simultaneously, the amine group can be used to attach the molecule to other substrates, such as peptides, polymers, or surfaces. This "linker" capability is a key aspect of its utility in various research areas, including chemical biology and materials science. lgcstandards.com The ability to bridge two different molecular entities with a small, well-defined linker is a powerful strategy in the design of new functional materials and bioconjugates.

The following table provides key chemical data for this compound:

| Property | Value | Source |

| CAS Number | 118508-67-1 | chemicalbook.comlgcstandards.comnih.govbiosynth.comachemblock.comcarbosynusa.comchemondis.com |

| Molecular Formula | C₂H₇ClN₄ | chemicalbook.comnih.govachemblock.com |

| Molecular Weight | 122.56 g/mol | chemicalbook.comnih.govbiosynth.comachemblock.com |

| IUPAC Name | 2-azidoethan-1-amine;hydrochloride | nih.govachemblock.com |

| Synonyms | 2-Azidoethanamine Hydrochloride, 2-Azidoethylamine Hydrochloride | chemicalbook.comlgcstandards.comcarbosynusa.com |

| Purity | >95% (HPLC) | lgcstandards.com |

| Appearance | Beige to Brown Solid | chemicalbook.com |

| Melting Point | >78°C (dec.) | chemicalbook.com |

Structure

3D Structure of Parent

属性

IUPAC Name |

2-azidoethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N4.ClH/c3-1-2-5-6-4;/h1-3H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUPDLBROICENPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN=[N+]=[N-])N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118508-67-1 | |

| Record name | 2-azidoethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 2 Azidoethan 1 Amine Hydrochloride

Established Synthetic Pathways

Synthesis from Halogenated Ethanaminium Salts

A primary and well-documented method for synthesizing 2-azidoethanol (B47996), a precursor to the target compound, involves the Sɴ2 displacement reaction. This approach utilizes an azide (B81097) salt as a nucleophile to displace a halide from an ethanol (B145695) backbone. The reaction of a 2-haloethanol, such as 2-bromoethanol (B42945) or 2-chloroethanol (B45725), with an alkali metal azide like sodium azide is a cornerstone of this synthesis. The choice of the halogen affects the reaction kinetics and conditions. For instance, one established procedure involves the slow addition of solid sodium azide to a solution of 2-bromoethanol in distilled water, starting at 0 °C.

Similarly, 2-Chloroethylamine (B1212225) hydrochloride serves as a crucial starting material. chemicalbook.comgoogle.com It can be produced by reacting 2-hydroxyethylamine hydrochloride with thionyl chloride. chemicalbook.com Another route involves the reaction of ethanolamine (B43304) with hydrogen chloride to form ethanolamine hydrochloride, which is then chlorinated. google.comgoogle.com This resulting 2-chloroethylamine hydrochloride can then undergo nucleophilic substitution with an azide source to yield the desired 2-azidoethan-1-amine hydrochloride.

Azidolysis Reactions in the Preparation of 2-Azidoethan-1-amine Derivatives

Azidolysis, the cleavage of a chemical bond by the addition of an azide, is a key reaction in forming 2-azidoethan-1-amine derivatives. This is exemplified in the ring-opening of aziridines. The reaction of an aziridinium (B1262131) intermediate, formed from precursors like N,N-bis(2-chloroethyl)amine, with an azide source leads to the formation of an azidoamine structure. researchgate.net This strategy highlights the direct introduction of the azido (B1232118) group to an ethylamine (B1201723) framework.

Multistep Synthesis Approaches and Optimization

The synthesis of this compound and its derivatives often involves multistep sequences that require careful optimization for yield and purity. nih.govsci-hub.se For instance, the synthesis of 1,1-diamino-2,2-dinitroethene, a complex energetic material, involved the development of a scalable process with improved safety features. sci-hub.seresearchgate.net This included the optimization of intermediates to avoid hazardous by-products. sci-hub.se

Continuous-flow chemistry has also emerged as a superior strategy for the synthesis of organic azides, offering precise control over reaction parameters and enhanced safety, which is particularly important when handling potentially explosive azide compounds. This method allows for safer and more straightforward scaling of production from the laboratory to a larger scale.

Advanced Synthetic Strategies

Iron-Catalyzed Difunctionalization of Alkenes Towards Unprotected 2-Azidoamines

A significant advancement in the synthesis of 2-azidoamines is the use of iron-catalyzed difunctionalization of alkenes. nih.govacs.orgacs.org This method provides a direct and operationally simple route to unprotected primary 2-azidoamines from a wide array of alkene substrates, including those found in complex, drug-like molecules. nih.govacs.orgacs.orgorganic-chemistry.org The reaction is notable for its high functional group tolerance and regioselectivity. organic-chemistry.org

This iron-catalyzed process is not only efficient but also utilizes a benign and inexpensive catalyst, making it an attractive method for synthetic chemists. acs.org The resulting 2-azidoamines are versatile intermediates that can be further transformed into valuable building blocks like vicinal diamines. nih.govacs.orgacs.org Mechanistic studies suggest the involvement of a radical-based pathway. organic-chemistry.orgresearchgate.net The versatility of this method has been demonstrated in the synthesis of several biologically relevant molecules. acs.orgorganic-chemistry.org

Further research has expanded the scope of iron-catalyzed reactions to include the alkylazidation of dehydroamino acids to produce α-azido α-amino esters and the acyl-azidation of alkenes to form unsymmetrical β-azido ketones. organic-chemistry.orgnih.gov

Stereoselective Synthesis of Azidoamine Precursors

The synthesis of chiral amines and their precursors is a critical area of research, as these compounds are fundamental motifs in many pharmaceuticals and natural products. umn.edunih.govsigmaaldrich.com Stereoselective methods aim to control the three-dimensional arrangement of atoms, leading to the formation of a single enantiomer or diastereomer.

One approach involves the asymmetric reduction of α-azido ketones using biocatalysts, such as enzymes from Daucus carota root, which can produce chiral azido alcohols with high enantioselectivity under mild, environmentally friendly conditions. researchgate.net Another powerful technique is the Matteson homologation of boronic esters with sodium azide, which provides a highly stereoselective route to complex α-azido and α-amino acids. uni-saarland.de

Recent developments in photoredox catalysis have enabled the stereoselective C-radical addition to chiral imines, offering a convenient method for synthesizing unnatural α-amino acids from ubiquitous carboxylic acids without prior derivatization. nih.gov Furthermore, the stereoselective synthesis of aziridines, which can be precursors to azidoamines, has been an area of significant research. nih.gov The development of these advanced strategies provides chemists with powerful tools for the efficient and selective synthesis of complex chiral azidoamine precursors. nih.govrsc.org

Considerations for Scalable Synthesis and Efficiency

A plausible and commonly considered synthetic route proceeds via the formation of a 2-azidoethanol intermediate, followed by conversion of the hydroxyl group to an amine, and concluding with the formation of the hydrochloride salt. Each of these steps presents unique challenges and opportunities for optimization in a scalable synthesis.

Step 1: Synthesis of 2-Azidoethanol Intermediate

The initial step typically involves the nucleophilic substitution of a 2-haloethanol with an azide salt, such as sodium azide. rsc.orgchemicalbook.comguidechem.com

| Starting Material | Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

| 2-Bromoethanol | Sodium Azide | Water | 80 | 68 | rsc.org |

| 2-Chloroethanol | Sodium Azide | Water | 80 | 81 | chemicalbook.com |

| 2-Bromoethanol | Sodium Azide | Water | 80 | 100 | guidechem.com |

Considerations for Scalability and Efficiency:

Reagent Selection and Stoichiometry: While both 2-bromoethanol and 2-chloroethanol can be used, the choice may depend on cost and reactivity. Optimizing the stoichiometry of sodium azide is crucial to drive the reaction to completion while minimizing residual azide in the waste stream.

Solvent and Temperature Control: Water is a common and environmentally benign solvent for this reaction. Precise temperature control is critical to ensure a consistent reaction rate and to avoid potential side reactions.

Continuous Flow Synthesis: For large-scale production, transitioning from batch processing to continuous flow chemistry offers significant advantages in safety and efficiency. acs.orgresearchgate.netnih.govtue.nl Flow reactors provide superior heat and mass transfer, allowing for better control over the exothermic reaction. researchgate.net This minimizes the accumulation of hazardous azide intermediates and reduces the risk of thermal runaway. umn.eduacs.orgresearchgate.net The small reaction volumes within a flow system at any given time significantly mitigate the potential impact of an uncontrolled decomposition. researchgate.net

Work-up and Purification: Liquid-liquid extraction is a common laboratory-scale purification method. rsc.org For industrial-scale production, continuous liquid-liquid extraction or other automated separation techniques would be more efficient. The volatility of 2-azidoethanol necessitates careful handling during solvent removal to prevent product loss.

Step 2: Conversion of 2-Azidoethanol to 2-Azidoethan-1-amine

The transformation of the hydroxyl group of 2-azidoethanol into a primary amine is a key step. The Staudinger reaction is a mild and effective method for this conversion, involving the reaction of the azide with a phosphine (B1218219), such as triphenylphosphine (B44618), to form an iminophosphorane, which is then hydrolyzed to the amine. wikipedia.orgnih.govnrochemistry.comorganic-chemistry.orgyoutube.com

Considerations for Scalability and Efficiency:

Reagent Selection: Triphenylphosphine is a common reagent for the Staudinger reaction. wikipedia.orgnih.gov The choice of phosphine can influence reaction kinetics and the ease of separation of the phosphine oxide byproduct.

Reaction Conditions: The reaction is typically carried out in an organic solvent. Optimization of solvent, temperature, and reaction time is necessary to ensure complete conversion and minimize side products.

Byproduct Removal: A significant challenge in scaling up the Staudinger reaction is the removal of the phosphine oxide byproduct. wikipedia.org For large-scale synthesis, strategies such as precipitation and filtration, or the use of polymer-supported phosphine reagents that can be easily filtered off, would be advantageous.

Alternative Methods: While the Staudinger reaction is common, other methods for converting alcohols to amines, such as the Mitsunobu reaction followed by hydrolysis of the resulting phthalimide (B116566) in a Gabriel synthesis-type approach, could be considered. wikipedia.orglibretexts.orgmasterorganicchemistry.comyoutube.com However, these methods often involve multiple steps and potentially hazardous reagents, making the Staudinger reaction a more direct and often preferred route.

Step 3: Formation of this compound

The final step is the formation of the hydrochloride salt. This is typically achieved by treating the free amine with hydrochloric acid.

Considerations for Scalability and Efficiency:

Control of Stoichiometry and pH: Precise control over the addition of hydrochloric acid is essential to ensure complete salt formation and to achieve the desired pH.

Crystallization and Isolation: The hydrochloride salt is typically a solid, and its isolation involves crystallization from a suitable solvent system. The choice of solvent will impact the crystal morphology, purity, and yield. For scalable production, controlled crystallization processes are necessary to ensure consistent product quality.

Drying: Efficient drying of the final product is crucial to remove residual solvents and moisture, ensuring the stability and quality of the this compound.

For an efficient and safe scalable synthesis of this compound, a holistic approach is required. The integration of continuous flow technology, particularly for the hazardous azide formation step, is a key strategy. acs.orgresearchgate.netnih.govtue.nl Automated systems for reaction monitoring and control can further enhance safety and reproducibility. acs.orgacs.org A thorough risk assessment at each stage is imperative, considering the potential for the formation of explosive mixtures and the toxicity of the reagents involved. umn.eduacs.orgresearchgate.netresearchgate.netucsb.edustanford.edu

Reactivity and Mechanistic Investigations of 2 Azidoethan 1 Amine Hydrochloride

Reactivity Profile of the Azido (B1232118) Moiety

The azido group is a high-energy functional group known for its versatility in a range of chemical transformations. It can act as a "soft" nucleophile or as a 1,3-dipole, and it can be readily reduced to a primary amine.

Cycloaddition Reactions, Including Huisgen Cycloadditions

The most prominent reaction of the azido group in 2-azidoethan-1-amine is its participation in 1,3-dipolar cycloadditions, famously exemplified by the Huisgen cycloaddition. nih.govmasterorganicchemistry.com This reaction involves the coupling of an azide (B81097) with a dipolarophile, most commonly an alkyne, to form a stable five-membered 1,2,3-triazole ring. nih.gov

The classical Huisgen cycloaddition is a thermal process that typically requires elevated temperatures and often results in a mixture of 1,4- and 1,5-disubstituted triazole regioisomers. nih.gov A significant advancement in this area was the development of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govnih.gov The CuAAC reaction proceeds under mild, often aqueous conditions, and provides exclusively the 1,4-disubstituted triazole isomer. nih.govdergipark.org.tr The catalytic cycle is believed to involve the formation of a copper(I) acetylide intermediate, which then reacts with the azide.

This reaction's reliability and specificity make 2-azidoethan-1-amine hydrochloride an excellent reagent for introducing a hydrophilic aminoethyl group onto alkyne-containing molecules, serving as a versatile linker in bioconjugation, drug discovery, and materials science. musechem.comcsmres.co.ukuga.edu For instance, it can be used to link peptides, modify nanoparticles, or synthesize complex macrocycles. nih.govnih.gov

Table 1: Comparison of Thermal and Copper-Catalyzed Huisgen Cycloadditions

| Feature | Thermal Huisgen Cycloaddition | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |

|---|---|---|

| Catalyst | None | Cu(I) salts (e.g., CuSO₄/sodium ascorbate, CuI) |

| Temperature | High (e.g., >80 °C) | Room temperature or mild heating |

| Regioselectivity | Mixture of 1,4- and 1,5-isomers | Exclusively 1,4-isomer |

| Reaction Rate | Slow | Fast |

| Scope | Broad, includes internal alkynes | Primarily terminal alkynes |

Nucleophilic Substitution Pathways

The azide functional group is generally considered a weak nucleophile and a poor leaving group in SN2 reactions. Direct nucleophilic substitution on the carbon atom, displacing the N₃ group, is not a common pathway under standard conditions due to the stability of the C-N bond.

However, the azide ion (N₃⁻) itself is an excellent nucleophile, a property often utilized in the synthesis of azides from alkyl halides. masterorganicchemistry.com The reactivity of the azide moiety in 2-azidoethan-1-amine is dominated by reactions at the terminal nitrogen atoms rather than substitution at the carbon. One such pathway involves the reaction with primary amines to form tetrazoles, which can be viewed as a type of [3+2] cycloaddition. nih.gov

In the context of acyl compounds, an azide can act as a nucleophile to displace a leaving group on a carbonyl, forming an acyl azide. These intermediates are notable for their ability to undergo the Curtius rearrangement upon heating to yield an isocyanate, which can then be trapped by various nucleophiles. masterorganicchemistry.com While this involves an azide, it is a reaction of an azide ion with a separate molecule, rather than a substitution pathway for the alkyl azide of 2-azidoethan-1-amine itself.

Reduction of the Azido Group to Form Primary Amines

A fundamental transformation of the azido group is its reduction to a primary amine. This reaction is highly efficient and chemoselective, providing a robust method for amine synthesis. When applied to 2-azidoethan-1-amine, this reduction yields the valuable compound ethylenediamine.

Several methods are available for this reduction:

Catalytic Hydrogenation: This is one of the most common methods, typically employing catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂, Adams' catalyst) under a hydrogen atmosphere. The reaction is clean and usually quantitative.

Staudinger Reaction: This reaction involves the treatment of the azide with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃). An intermediate phosphazide (B1677712) is formed, which upon hydrolysis (usually with water) liberates the primary amine and triphenylphosphine oxide.

Other Reducing Agents: A variety of other reagents can effect this transformation, including sodium borohydride (B1222165) (NaBH₄) in the presence of catalysts, or tin(II) chloride.

The choice of method depends on the presence of other functional groups in the molecule that might be sensitive to the reaction conditions. The reduction of the azide in a molecule that has already undergone transformations via its primary amine moiety allows for the late-stage introduction of a second primary amine.

Reactivity Profile of the Primary Amine Moiety

The primary amine in this compound is a nucleophilic center and a base. In its hydrochloride salt form, the amine is protonated, which protects it from participating in certain reactions until it is deprotonated by the addition of a base.

Amide and Urea (B33335) Formation via Coupling Reactions

The primary amine readily participates in coupling reactions with carboxylic acids and their derivatives to form stable amide bonds. This is one of the most frequently used reactions in medicinal chemistry. nih.govgrowingscience.com Direct condensation with a carboxylic acid is generally inefficient due to acid-base neutralization. Therefore, the carboxylic acid must first be activated using a coupling reagent. fishersci.co.ukresearchgate.net

Common coupling reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often used with additives like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and suppress side reactions. nih.govfishersci.co.uk Other classes of reagents include uronium/aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). nih.gov

Table 2: Common Reagents for Amide Coupling

| Reagent Class | Examples | Typical Conditions |

|---|---|---|

| Carbodiimides | EDC, DCC, DIC | Often with HOBt or DMAP; solvents like DMF, DCM |

| Uronium/Aminium Salts | HATU, HBTU, TBTU | With a non-nucleophilic base (e.g., DIPEA); solvents like DMF |

| Phosphonium Salts | BOP, PyBOP | With a tertiary amine base; solvents like DMF, DCM |

Similarly, the primary amine can react with isocyanates or their equivalents to form urea derivatives. nih.govorganic-chemistry.org This can be achieved by reacting the amine with a pre-formed isocyanate or by using phosgene (B1210022) equivalents in the presence of the amine. nih.gov Another approach is the Curtius rearrangement of an acyl azide to generate an isocyanate in situ, which is then trapped by the amine. organic-chemistry.org These reactions allow for the construction of urea-based linkages, which are important pharmacophores in many drug molecules. nih.gov

Salt Formation and Protonation Dynamics

As a primary amine, the amino group of 2-azidoethan-1-amine is basic and readily forms an ammonium (B1175870) salt in the presence of acids. The commercially available form is the hydrochloride salt, indicating that the amine has been protonated by hydrochloric acid. nih.gov

In solution, there is an equilibrium between the protonated ammonium form (H₃N⁺-CH₂CH₂-N₃) and the neutral free base form (H₂N-CH₂CH₂-N₃). The position of this equilibrium is dictated by the pH of the solution and the pKa of the conjugate acid. The pKa of a primary alkylammonium ion is typically around 10-11.

This protonation serves as a practical protecting group. To make the amine available for nucleophilic reactions like amide or urea formation, a base must be added to the reaction mixture to deprotonate the ammonium salt and generate the free amine. The choice of base is crucial; typically, a non-nucleophilic tertiary amine like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) is used so that it does not compete in the desired coupling reaction. nih.gov

Applications in Advanced Organic Synthesis and Materials Science

Utilization as a Versatile Building Block in Complex Molecule Synthesis

The presence of two distinct reactive functional groups, the amine and the azide (B81097), allows 2-Azidoethan-1-amine hydrochloride to serve as a linchpin in the assembly of intricate molecular structures. This dual reactivity enables sequential or orthogonal chemical transformations, providing chemists with a powerful tool for building molecular complexity.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Triazoles, Tetrazoles, Imidazoles)

Nitrogen-containing heterocycles are core structures in a vast array of pharmaceuticals, agrochemicals, and functional materials. This compound is a valuable precursor for the synthesis of several important classes of these compounds. The azide moiety can readily participate in cycloaddition reactions, most notably with alkynes to form 1,2,3-triazoles. This reaction, often catalyzed by copper(I), is a cornerstone of click chemistry and provides a highly efficient and regioselective route to this important heterocyclic system.

Furthermore, the azide group can be utilized in the synthesis of tetrazoles through reactions with nitriles or other suitable reagents. The primary amine functionality, on the other hand, can be employed in the construction of other heterocyclic rings, such as imidazoles, through condensation reactions with dicarbonyl compounds or their equivalents. The ability to selectively react one functional group while leaving the other intact for subsequent transformations is a key advantage of using this building block. For instance, the amine can be protected, allowing the azide to react first, followed by deprotection and further functionalization of the amine. This strategic approach enables the synthesis of highly substituted and complex heterocyclic systems.

The synthesis of various nitrogen-containing heterocycles often involves multi-step sequences where the strategic introduction of nitrogen atoms is crucial. nih.gov The versatility of this compound allows for its incorporation into these synthetic routes, providing both a nucleophilic amine and a "clickable" azide handle.

| Heterocycle Class | Key Reaction Involving this compound |

| Triazoles | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |

| Tetrazoles | [3+2] Cycloaddition with nitriles or isocyanides |

| Imidazoles | Condensation of the amine group with α-dicarbonyl compounds |

Precursors for Polyfunctionalized Organic Scaffolds

Beyond the synthesis of discrete heterocycles, this compound serves as an excellent starting material for the creation of polyfunctionalized organic scaffolds. These scaffolds are molecular frameworks that can be further elaborated with various functional groups, leading to libraries of compounds for drug discovery or materials science applications.

The dual functionality of this compound allows for the introduction of at least two points of diversity. For example, the amine can be acylated or alkylated to introduce a variety of substituents. Subsequently, the azide can be used in a click reaction to attach another molecular fragment. This modular approach is highly efficient for generating a wide range of structurally diverse molecules from a single, readily available starting material. The resulting polyfunctionalized scaffolds can be designed to present specific pharmacophores in a defined spatial orientation, which is crucial for their interaction with biological targets. Similarly, in materials science, these scaffolds can be used to create polymers or surface coatings with tailored properties. The compound 2-azido-ethanol, a related structure, is noted for its utility in synthesizing ethylene (B1197577) diamine and its reactivity with various substrates. biosynth.com

Integration into Click Chemistry Architectures

"Click chemistry" refers to a class of reactions that are high-yielding, wide in scope, create no or only inoffensive byproducts, and are easy to perform. The azide group of this compound makes it an ideal participant in several key click chemistry reactions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Conjugation Strategies

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is arguably the most prominent example of a click reaction. rsc.org It involves the reaction between an azide and a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole, a process that is significantly accelerated by the presence of a copper(I) catalyst. nih.gov this compound is an excellent source of the azide functionality for this reaction.

The CuAAC reaction is widely used in bioconjugation, where it is employed to link biomolecules such as proteins, nucleic acids, and carbohydrates to reporter molecules, drugs, or other labels. rsc.org The amine group of this compound can be used to attach it to a molecule of interest, and the azide is then available for a subsequent CuAAC reaction. The high efficiency and orthogonality of the CuAAC reaction allow for the specific and covalent labeling of complex biological systems. nih.gov The development of various copper-based catalytic systems, including those that are active in aqueous media, has further expanded the utility of this reaction in biological applications. epa.gov Some protocols have even been developed using a combination of reagents like CuI/DIPEA/HOAc to create a highly efficient catalytic system. nih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Bioconjugation

While CuAAC is a powerful tool, the potential cytotoxicity of the copper catalyst can be a concern in some biological applications. iris-biotech.de Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a copper-free alternative. iris-biotech.de This reaction utilizes a strained cycloalkyne, such as a cyclooctyne (B158145) derivative, which reacts readily with an azide without the need for a metal catalyst. magtech.com.cn

This compound can be incorporated into biomolecules, introducing the necessary azide handle for a subsequent SPAAC reaction. nih.gov This approach has been successfully used for in vivo imaging and the labeling of living cells, where the absence of a toxic catalyst is paramount. nih.govnih.gov The development of new generations of strained alkynes with enhanced reactivity and stability continues to expand the scope and applicability of SPAAC in bioconjugation. magtech.com.cn

Staudinger Ligation and its Chemical Scope

The Staudinger ligation is another powerful method for the formation of an amide bond between two molecules, one containing an azide and the other a phosphine (B1218219). thermofisher.com The reaction proceeds through the formation of an aza-ylide intermediate, which then undergoes intramolecular cyclization and hydrolysis to yield the final amide product and a phosphine oxide byproduct. wikipedia.org

This compound can serve as the azide-containing component in the Staudinger ligation. The amine group can be used to attach the molecule to a substrate of interest, leaving the azide free to react with a phosphine-containing molecule. A "traceless" version of the Staudinger ligation has also been developed, where the phosphine reagent is not incorporated into the final product. nih.govnih.gov This has proven particularly useful in the synthesis of peptides and other biomolecules. nih.gov The Staudinger ligation is highly chemoselective, meaning that the azide and phosphine groups react specifically with each other without interfering with other functional groups present in the molecules, making it a valuable tool for chemical biology. sigmaaldrich.com

| Click Chemistry Reaction | Catalyst/Promoter | Key Feature |

| CuAAC | Copper(I) | High efficiency and regioselectivity. |

| SPAAC | Strained Cycloalkyne | Copper-free, suitable for living systems. |

| Staudinger Ligation | Phosphine | Forms a stable amide bond. |

Design and Synthesis of Clickable Linkers and Functional Tags

This compound serves as a critical building block in the design and synthesis of clickable linkers and functional tags. Its bifunctional nature, possessing both a primary amine and an azide group, allows for orthogonal conjugation strategies. The amine can be readily acylated or otherwise modified to install a functional moiety, while the azide group is reserved for a subsequent click reaction, typically a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This approach enables the modular construction of complex molecular architectures.

The synthesis of these linkers often involves the reaction of the amine group of this compound with an activated carboxylic acid, isocyanate, or other electrophilic species. This modularity allows for the introduction of a wide array of functionalities, including fluorophores, biotin (B1667282) tags for affinity purification, or handles for attachment to solid supports. The resulting azido-functionalized intermediate can then be "clicked" onto an alkyne-containing molecule of interest. This strategy has been widely adopted in chemical biology and medicinal chemistry for applications such as the creation of antibody-drug conjugates (ADCs), where a potent drug is linked to a targeting antibody. iris-biotech.deiris-biotech.de The stability of the resulting triazole ring formed during the click reaction ensures the integrity of the linkage in biological systems.

| Linker Component | Functional Group | Reaction Type | Application Example |

| This compound | Primary Amine (-NH2) | Acylation, etc. | Attachment of a payload (e.g., drug, fluorophore) |

| This compound | Azide (-N3) | Azide-Alkyne Cycloaddition | Ligation to a targeting moiety (e.g., antibody, peptide) |

Functionalization of Polymeric Systems and Nanomaterials

The unique properties of this compound make it a valuable reagent for the functionalization of polymers and nanomaterials. The ability to introduce both an amine and an azide functionality allows for versatile and specific modifications of material surfaces and structures.

Surface Modification of Nanoparticles through Azide-Alkyne Cycloaddition

The surface modification of nanoparticles is crucial for enhancing their stability, biocompatibility, and targeting capabilities in various applications, including drug delivery and diagnostics. mdpi.com this compound can be utilized to introduce azide functionalities onto the surface of nanoparticles. This is typically achieved by first modifying the nanoparticle surface with a group that can react with the amine of 2-azidoethan-1-amine, such as a carboxylic acid, which can form an amide bond.

Once the nanoparticles are decorated with azide groups, they can be readily functionalized with a wide range of alkyne-containing molecules via the CuAAC reaction. This "click" chemistry approach offers high efficiency and specificity, allowing for the attachment of targeting ligands (e.g., peptides, antibodies), imaging agents, or therapeutic molecules. researchgate.net This method provides a powerful tool for tailoring the surface properties of nanoparticles to suit specific biological applications. For instance, gold nanoparticles have been surface-modified using this strategy to create targeted drug delivery systems. mdpi.com

| Nanoparticle Type | Surface Functionalization Strategy | Attached Moiety via Click Chemistry | Resulting Application |

| Gold Nanoparticles | Amide bond formation with 2-azidoethan-1-amine | Targeting Peptides | Targeted Drug Delivery |

| Polymeric Micelles | Post-polymerization modification | Fluorescent Dyes | Bioimaging |

| Silica Nanoparticles | Silanization followed by amidation | Biotin | Affinity-based separation |

Incorporation into Polymer Chains and Macromolecular Structures

This compound can be incorporated into polymer chains to create functional macromolecules with pendant azide groups. This can be achieved through various polymerization techniques. For example, the amine group can act as an initiator or be part of a monomer that is copolymerized with other monomers.

The resulting azide-functionalized polymers are valuable precursors for creating complex macromolecular architectures. Using click chemistry, these polymers can be cross-linked to form hydrogels, grafted with other polymers to create block copolymers, or decorated with functional molecules. This approach has been used to synthesize well-defined, core-crosslinked polymeric micelles and other advanced polymer structures. nih.gov The versatility of this method allows for the precise control over the structure and properties of the final polymeric material, making it suitable for a wide range of applications in materials science and biomedicine.

| Polymer Type | Incorporation Method | Subsequent Modification | Macromolecular Structure |

| Poly(N-isopropylacrylamide) | Copolymerization with an acrylated derivative | Grafting of polyethylene (B3416737) glycol (PEG) | Thermo-responsive graft copolymer |

| Polystyrene | End-group functionalization | Cross-linking with a dialkyne | Star polymer |

| Poly(lactic-co-glycolic acid) (PLGA) | Ring-opening polymerization with an azido-initiator | Attachment of cell-penetrating peptides | Functionalized biodegradable polymer |

Role in Chemical Biology and Advanced Biomedical Research Probes

Synthesis of Bioorthogonal Probes for Biological Systems

Bioorthogonal probes are molecules that can react selectively with a target in a complex biological environment without interfering with native biochemical processes. The azide (B81097) group of 2-Azidoethan-1-amine hydrochloride is an exemplary bioorthogonal handle, making the compound a valuable precursor for the synthesis of these advanced probes.

Metabolic labeling is a powerful technique to study the synthesis, trafficking, and degradation of biomolecules in living cells. This approach involves introducing a modified building block (e.g., a nucleoside) that is incorporated into a biopolymer (e.g., RNA) by the cell's own metabolic machinery. The modification, an azide group in this case, then serves as a chemical handle for subsequent detection and analysis.

2-Azidoethan-1-amine is utilized in the synthesis of specific azide-modified nucleosides. For instance, adenosine (B11128) analogs bearing an azide handle at the N6-position can be synthesized by reacting commercially available 6-chloro-9-(β-D-ribofuranosyl)-purine with an azide-bearing alkyl amine, such as 2-azidoethan-1-amine. researchgate.net These N6-modified adenosine analogs, along with 2'-azido-modified versions like 2'-azidoadenosine (2'-AzA), are effectively incorporated into cellular RNA by RNA polymerases and poly(A) polymerases. researchgate.netnih.gov This metabolic incorporation allows researchers to tag and study nascent RNA transcripts, providing insights into transcription and polyadenylation dynamics. researchgate.net The ability to use these azide-modified nucleosides for RNA labeling opens avenues for tracking RNA function within living cells, tissues, and even whole organisms. researchgate.net

Table 1: Examples of Azide-Modified Nucleosides for Metabolic Labeling

| Nucleoside Analog | Position of Azide | Incorporation Method | Primary Target |

|---|---|---|---|

| 2'-Azidoadenosine (2'-AzA) | 2'-position of ribose | Metabolic, via salvage pathways | Cellular RNA (transcription & polyadenylation) |

| N6-azidoalkyladenosine | N6-position of adenine | Synthetic modification followed by metabolic incorporation | Cellular RNA |

| 2'-Azidocytidine (2'-AzC) | 2'-position of ribose | Metabolic (requires co-expression of deoxycytidine kinase) | Cellular RNA (preferentially rRNA) |

This table provides representative examples of azide-modified nucleosides used in metabolic labeling. The synthesis of some precursors can involve reagents like 2-azidoethan-1-amine. researchgate.netresearchgate.net

Fluorescent chemical probes are indispensable tools for visualizing the localization, concentration, and activity of specific molecules within cells. nih.gov this compound acts as a bifunctional linker in the construction of these probes. The amine functionality allows it to be attached to a targeting molecule, such as a ligand for a specific receptor or an antibody, while the azide group is reserved for the subsequent attachment of a fluorophore via click chemistry. biosynth.com

This modular approach is highly advantageous. For example, it allows for the creation of targeted probes where a molecule known to bind a specific protein can be derivatized with 2-azidoethan-1-amine. This intermediate can then be "clicked" to a variety of alkyne-modified fluorophores, enabling multicolor imaging or the optimization of probe brightness and photostability. This strategy has been applied in the development of probes for imaging drug target proteins and for custom antibody labeling, facilitating the visualization of specific cellular components and biological processes. nih.govbiosynth.com

Post-translational modifications (PTMs) are covalent changes to proteins that dramatically expand their functional diversity and regulate nearly all aspects of cell biology. nih.gov Studying the intricate networks of PTM-dependent protein-protein interactions requires specialized chemical probes. nih.gov

One powerful strategy involves using photo-affinity probes, which can capture transient or weak protein interaction partners by forming a stable covalent bond upon photoactivation. nih.gov Aromatic azides are common photo-crosslinking groups incorporated into these probes. nih.gov While distinct from the alkyl azide in 2-azidoethan-1-amine, the underlying principle of using an azide as a reactive handle is central. More directly, 2-azidoethan-1-amine can be used to synthesize unnatural amino acids that are then incorporated into peptides or proteins. These azide-bearing peptides can be used as probes to "fish" for binding partners from cell lysates. After an interaction occurs, the azide handle is used to click on a reporter tag (like biotin (B1667282) for affinity purification or a fluorophore for imaging), allowing for the identification of PTM-specific interactors. This approach is critical for deciphering the complex signaling outcomes associated with specific PTMs. nih.govadvancedsciencenews.com

Precursors for Biologically Active Scaffold Synthesis

Beyond its role in probes for detection, this compound is a valuable precursor for the de novo synthesis of complex, biologically active molecules. Its ability to introduce a charged amine and a click-reactive handle in a single step makes it a strategic component in combinatorial chemistry and rational drug design.

G-quadruplexes (G4s) are secondary structures formed in guanine-rich sequences of DNA and RNA, which are implicated in the regulation of gene expression and the maintenance of telomeres. ucl.ac.uk The stabilization of G4 structures, particularly in the promoter regions of oncogenes like c-MYC or at telomeres, has emerged as a promising anti-cancer strategy. ucl.ac.uknih.gov

Effective G4-stabilizing ligands typically possess two key features: a large, flat aromatic core for π-π stacking with the G-tetrads and positively charged side chains to interact with the phosphate (B84403) backbone in the grooves and loops of the G4 structure. nih.govmdpi.com this compound is an ideal building block for introducing these charged side chains. Using a fragment-based approach, a core aromatic structure can be functionalized with an alkyne. cshl.edu Subsequently, this compound can be "clicked" onto this core via CuAAC. cshl.edu This strategy efficiently appends a flexible side chain containing a primary amine, which is protonated and positively charged at physiological pH, thereby enhancing the ligand's affinity and selectivity for the G4 target. nih.gov

Table 2: Fragment-Based Synthesis of a Hypothetical G-Quadruplex Ligand

| Component | Structure/Function | Role of 2-Azidoethan-1-amine |

|---|---|---|

| Core Scaffold | Planar, polycyclic aromatic system (e.g., perylene, bis-indole) functionalized with an alkyne group. | N/A |

| Side Chain Precursor | This compound | Provides the azide for click chemistry and a terminal amine group. |

| Reaction | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Covalently links the core scaffold and the side chain via a stable triazole ring. |

| Final Ligand | Core scaffold with an appended -(triazole)-ethyl-amine side chain. | The terminal amine is protonated, providing a positive charge to interact with the G4 phosphate backbone, enhancing binding affinity. nih.gov |

The development of systems for the targeted delivery of therapeutics or imaging agents to specific cells or tissues is a major goal in medicine. This compound is an excellent bifunctional linker for creating such conjugates. biosynth.com Its amine group can be readily coupled to a targeting moiety, such as an antibody, a peptide, or a small molecule that recognizes a specific cell surface receptor. This reaction typically involves forming a stable amide bond with an activated carboxylic acid on the targeting molecule.

Once the targeting moiety is equipped with the azido-ethyl group, the azide function serves as a versatile anchor point for attaching a "payload" via click chemistry. This payload could be a potent cytotoxic drug, a fluorescent dye for diagnostic imaging, or a chelator for radionuclide-based imaging. This modular "click" approach provides a highly efficient and reliable method for constructing complex, multifunctional delivery systems, where the targeting and effector components can be synthesized separately and conjugated in a final, high-yielding step. biosynth.com

Synthesis of Scaffolds for Enzyme Inhibitors and Modulators

The bifunctional nature of this compound, possessing both a primary amine and an azide group, makes it a valuable building block in the synthesis of scaffolds for enzyme inhibitors and modulators. This is largely due to its utility in "click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which allows for the efficient and specific formation of 1,2,3-triazole rings. rsc.orgnih.gov The resulting triazole ring is a key structural motif in many biologically active compounds, serving as a stable and often isosteric replacement for other functional groups. rsc.org

The synthesis of enzyme inhibitor scaffolds using this compound typically involves a multi-step process. First, the primary amine of the compound can be reacted with a variety of electrophilic reagents, such as carboxylic acids or acyl chlorides, to introduce a specific pharmacophore or a linking group. This step allows for the incorporation of moieties known to interact with a target enzyme.

Subsequently, the azide group is utilized in a CuAAC reaction with a terminal alkyne. This alkyne component can be part of another pharmacophore or a molecular fragment designed to bind to a secondary site on the enzyme. tees.ac.uknih.govspringernature.com This modular approach enables the rapid assembly of diverse libraries of potential bidentate inhibitors. tees.ac.uknih.govspringernature.com For instance, researchers have successfully synthesized libraries of 1,4-disubstituted 1,2,3-triazoles that have shown inhibitory activity against enzymes like Src kinase. chapman.edu

Rational Design Principles for Bioactive Molecule Derivatization

The rational design of bioactive molecules, including enzyme inhibitors, derived from this compound hinges on leveraging its distinct chemical functionalities to achieve specific therapeutic objectives. The overarching goal is to create molecules with high affinity and selectivity for their target enzyme, while minimizing off-target effects. Current time information in Bangalore, IN.

A key principle in the derivatization of this compound is the concept of bifunctionality. nih.gov The compound acts as a linker, connecting two distinct molecular fragments that can simultaneously interact with different binding sites on a target protein. nih.govnih.gov The length and flexibility of the ethylamine (B1201723) backbone are critical considerations in this design. The linker must be long enough to allow the two ends of the molecule to bind to their respective sites without steric hindrance, yet not so long as to be overly flexible or hydrophobic, which could lead to undesirable self-interaction. nih.gov

The derivatization strategy often involves a "core group" and a "peripheral group" approach. tees.ac.uknih.govspringernature.com In this context, one part of the final molecule, attached via the amine functionality of this compound, could be a known inhibitor that binds to the active site of the enzyme. The other part, introduced via the azide functionality through a click reaction, can be designed to interact with a less conserved secondary binding site near the active site. This can lead to increased potency and selectivity compared to monospecific inhibitors.

Advanced Analytical Characterization and Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of 2-Azidoethan-1-amine hydrochloride. These techniques provide detailed information about the compound's atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural assignment of this compound. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms within the molecule.

In a typical ¹H NMR spectrum of this compound, specific chemical shifts are observed for the protons of the two methylene (B1212753) groups. The protons on the carbon adjacent to the amine group (H₂N-CH₂) and the protons on the carbon adjacent to the azide (B81097) group (N₃-CH₂) will resonate at distinct frequencies, providing clear evidence of the ethylamine (B1201723) backbone. The integration of these signals confirms the number of protons in each environment.

Similarly, ¹³C NMR spectroscopy reveals the presence of two distinct carbon signals, corresponding to the two carbon atoms in the ethyl group. The chemical shifts of these carbons are influenced by the neighboring amine and azide functionalities, further corroborating the structure. For instance, in a related compound, ethanolamine (B43304) hydrochloride, the carbon adjacent to the nitrogen shows a chemical shift around 3.160 ppm in ¹H NMR, while the carbon adjacent to the oxygen appears at approximately 3.832 ppm. chemicalbook.com

Interactive Data Table: Predicted ¹H NMR Shifts for a Related Compound (Ethanolamine Hydrochloride)

| Assignment | Shift (ppm) |

| H₂N-CH₂ - | 3.160 |

| -CH₂ -OH | 3.832 |

This table is based on data for a structurally similar compound and serves for illustrative purposes.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight and investigating the fragmentation patterns of this compound. The molecular formula of the hydrochloride salt is C₂H₇ClN₄, with a molecular weight of approximately 122.56 g/mol . nih.govbiosynth.com The free base, 2-azidoethan-1-amine, has a molecular formula of C₂H₆N₄ and a monoisotopic mass of 86.05925 Da. uni.lu

In an MS analysis, the compound is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For 2-azidoethan-1-amine, the expected m/z for the protonated molecule [M+H]⁺ would be approximately 87.066526. uni.lu The fragmentation pattern observed in the mass spectrum provides further structural information. The cleavage of the molecule at specific bonds results in characteristic fragment ions, which helps to confirm the connectivity of the atoms.

Interactive Data Table: Predicted Collision Cross Section (CCS) Values for 2-azidoethan-1-amine

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 87.066526 | 110.2 |

| [M+Na]⁺ | 109.04847 | 117.2 |

| [M-H]⁻ | 85.051974 | 113.2 |

Data sourced from PubChemLite. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound. The IR spectrum displays absorption bands at specific frequencies corresponding to the vibrational modes of different bonds within the molecule.

The most characteristic absorption band in the IR spectrum of this compound is that of the azide (N₃) group. This typically appears as a strong, sharp peak in the region of 2100 cm⁻¹. The presence of the primary amine (NH₂) group is indicated by N-H stretching vibrations, which usually appear as one or two bands in the range of 3300-3500 cm⁻¹. Additionally, C-H stretching vibrations from the ethyl backbone will be observed around 2850-3000 cm⁻¹, and C-N stretching vibrations can be found in the 1000-1200 cm⁻¹ region.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for determining the purity of this compound and for monitoring the progress of chemical reactions in which it is a reactant or product.

High-Performance Liquid Chromatography (HPLC) in Reaction Profiling

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile compounds like this compound. It is particularly useful for assessing the purity of a sample and for monitoring the progress of a reaction over time. achemblock.com

In a typical HPLC analysis, the compound is dissolved in a suitable solvent and injected into a column packed with a stationary phase. A mobile phase is then pumped through the column, and the components of the sample are separated based on their differential interactions with the stationary and mobile phases. By comparing the retention time of the sample to that of a known standard, the identity of the compound can be confirmed. The area of the peak in the chromatogram is proportional to the concentration of the compound, allowing for quantitative analysis and purity determination. Several studies have detailed HPLC methods for the determination of amines in various matrices, often involving derivatization to enhance detection. chromatographyonline.com

Gas Chromatography (GC) for Volatile Product Analysis

Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds. While this compound itself is not sufficiently volatile for direct GC analysis, this method can be employed to analyze volatile byproducts or reactants in a reaction mixture. restek.com The analysis of volatile amines by GC can be challenging due to their basicity and polarity, which can lead to poor peak shape and column degradation. restek.comresearchgate.net

For instance, if this compound is used in a reaction that produces a volatile side product, GC can be used to monitor the formation of this product. The sample is injected into a heated inlet, where it is vaporized and carried by an inert gas through a capillary column. The separation of components is based on their boiling points and interactions with the stationary phase. A detector at the end of the column provides a signal for each separated component. Specialized columns, such as the Rtx-Volatile Amine column, have been developed to improve the analysis of volatile amines by providing better peak shape and column stability. restek.com In some cases, derivatization may be used to convert the amines into less polar, more volatile derivatives prior to GC analysis. researchgate.net

Derivatization Strategies for Enhanced Analytical Detection and Resolution

Derivatization is a key strategy to improve the analytical detection and resolution of this compound, particularly for techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC). This involves chemically modifying the primary amine or azido (B1232118) group to create a derivative with more favorable properties for analysis, such as increased volatility, thermal stability, or detectability. thomassci.comresearchgate.net

Alkylation: This process involves the introduction of an alkyl group to the primary amine. Reagents like alkyl chloroformates can be used for this purpose. researchgate.netnih.gov Alkylation can enhance the volatility of the amine, making it more suitable for GC analysis. The reaction with an alkyl chloroformate, such as methyl chloroformate (MCF), can proceed rapidly without the need for heating. nih.gov This method is often preferred over silylation for the analysis of polyfunctional amines due to the better stability of the resulting derivatives. nih.govresearchgate.net

Silylation: Silylation involves replacing the active hydrogen of the primary amine with a trimethylsilyl (B98337) (TMS) group. A variety of silylating reagents are available, including N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). thomassci.comcovachem.com These reagents react with primary amines to form stable and volatile TMS derivatives suitable for GC analysis. covachem.comthermofisher.com For amines that are difficult to silylate, a catalyst like trimethylchlorosilane (TMCS) can be added to the reagent mixture. thomassci.com Silylation is a widely used technique, although the stability of the derivatives can sometimes be a concern. nih.gov

Acylation: In acylation, an acyl group is introduced to the amine. This is a common derivatization method for the GC analysis of primary amines. researchgate.net Reagents such as 9-fluorenylmethoxycarbonyl chloride (FMOC) and 2,3,4,5,6-pentafluorobenzoyl chloride (PFBOC) react with primary amines to form stable carbamates or amides, respectively. researchgate.net These derivatives often exhibit improved chromatographic properties.

Table 2: Common Derivatization Strategies for Primary Amines

| Derivatization Type | Common Reagents | Purpose | Analytical Technique |

| Alkylation | Methyl Chloroformate (MCF) nih.gov | Increases volatility and stability nih.gov | GC-MS nih.gov |

| Silylation | BSTFA, MSTFA, TMCS thomassci.comcovachem.com | Increases volatility covachem.comthermofisher.com | GC, GC-MS thomassci.comthermofisher.com |

| Acylation | FMOC, PFBOC researchgate.net | Improves chromatographic properties researchgate.net | GC, LC researchgate.net |

When dealing with chiral amines, determining the enantiomeric excess (ee) is crucial. Chiral derivatization is a powerful technique for this purpose, converting a mixture of enantiomers into a mixture of diastereomers. wikipedia.org These diastereomers have different physical properties and can be separated and quantified using standard achiral chromatographic techniques like HPLC or GC. wikipedia.orgacs.org

The process involves reacting the racemic amine with a chiral derivatizing agent (CDA), also known as a chiral resolving agent. wikipedia.orgwikipedia.org A variety of CDAs are available for primary amines. For instance, o-phthalaldehyde (B127526) (OPA) can be used in combination with a chiral thiol, such as N-isobutyryl-l-cysteine (IBLC) or N-acetyl-l-cysteine (NAC), to form diastereomeric isoindole derivatives. researchgate.netnih.gov These derivatives can then be separated by HPLC.

Another class of CDAs includes chiral isocyanates, such as (S)-α-methoxybenzyl isocyanate, which can be used to resolve racemic amines. nih.gov The choice of CDA is critical and often requires screening several agents to achieve optimal separation of the resulting diastereomers. wikipedia.org

Table 3: Examples of Chiral Derivatizing Agents for Primary Amines

| Chiral Derivatizing Agent (CDA) | Reaction Principle | Analytical Method |

| o-Phthalaldehyde (OPA) / Chiral Thiol (e.g., IBLC, NAC) researchgate.netnih.gov | Forms diastereomeric isoindole derivatives researchgate.net | HPLC researchgate.net |

| (S)-α-Methoxybenzyl isocyanate nih.gov | Forms diastereomeric urea (B33335) derivatives | HPLC nih.gov |

| Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) wikipedia.org | Forms diastereomeric amides | NMR, HPLC wikipedia.org |

| 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA - Marfey's Reagent) researchgate.net | Forms diastereomeric derivatives | HPLC researchgate.net |

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) within a compound. For this compound, this analysis is crucial for verifying its empirical and molecular formula, thus confirming its stoichiometric composition.

The theoretical elemental composition of this compound (C₂H₇ClN₄) can be calculated from its molecular formula and the atomic weights of its constituent elements. nih.govbiosynth.comachemblock.com The molecular weight of the compound is 122.56 g/mol . nih.govbiosynth.com

The process of elemental analysis typically involves combusting a small, precisely weighed sample of the compound. The resulting combustion products (e.g., CO₂, H₂O, N₂) are collected and measured, allowing for the calculation of the mass percentages of each element in the original sample. The experimentally determined percentages are then compared with the theoretical values to confirm the compound's identity and purity.

Table 4: Theoretical Elemental Composition of this compound (C₂H₇ClN₄)

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Weight Percentage (%) |

| Carbon | C | 12.01 | 2 | 24.02 | 19.60 |

| Hydrogen | H | 1.008 | 7 | 7.056 | 5.76 |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 28.93 |

| Nitrogen | N | 14.01 | 4 | 56.04 | 45.72 |

| Total | 122.56 | 100.00 |

Note: Atomic weights are approximate and for calculation purposes.

Future Research Directions and Emerging Paradigms in 2 Azidoethan 1 Amine Hydrochloride Chemistry

Development of Novel Synthetic Methodologies with Improved Atom Economy and Sustainability

The pursuit of greener and more efficient synthetic routes is a central theme in modern chemistry. Future research concerning 2-Azidoethan-1-amine hydrochloride is expected to focus on the development of novel synthetic methodologies that improve atom economy and sustainability.

Current synthetic approaches often involve multi-step processes that may generate significant waste. Future strategies will likely explore catalytic and more direct methods for the synthesis of vicinal azidoamines. For instance, the development of catalytic systems that enable the direct azidoamination of alkenes would represent a significant advancement in atom economy. organic-chemistry.org Electrochemical methods are also emerging as a powerful tool for the synthesis of vicinal diamine derivatives, offering a potentially greener alternative to traditional chemical oxidants. nih.gov

Flow chemistry is another paradigm that holds immense promise for the synthesis of this compound and its derivatives. nih.govnih.govresearchgate.netmdpi.comucd.ie Continuous flow processes can offer enhanced safety, particularly when dealing with potentially energetic intermediates like organic azides, by minimizing the volume of hazardous materials at any given time. nih.gov Furthermore, flow reactors can facilitate improved heat and mass transfer, leading to higher yields and selectivities. nih.gov The integration of in-line purification and analysis techniques within a flow setup could enable a fully automated, on-demand synthesis of this important building block.

The principles of green chemistry, such as the use of renewable starting materials and environmentally benign solvents, will also be crucial. monash.edu Research into enzymatic or chemoenzymatic routes for the synthesis of 2-aminoethyl azide (B81097) could provide highly selective and sustainable alternatives to conventional chemical methods.

Integration into Automated Synthesis and High-Throughput Screening Platforms

The increasing demand for rapid synthesis and screening of large compound libraries has driven the development of automated synthesis platforms. This compound is well-suited for integration into such platforms due to its versatile reactivity.

Automated solid-phase peptide synthesis (SPPS) and oligosaccharide synthesis are areas where bifunctional linkers are extensively used. nih.gov The amine group of this compound can be readily coupled to a solid support, while the azide functionality remains available for subsequent "click" chemistry reactions. This allows for the automated synthesis of peptides and glycans with a terminal azide group, which can then be used for high-throughput screening applications.

Furthermore, the coupling of this compound to magnetic beads or other solid supports enables the development of multiplexed immunoassays and other high-throughput screening platforms. For example, peptides tagged with a propargylglycine (B1618536) can be captured by azide-coupled beads, facilitating their detection and quantification.

The future will likely see the development of more sophisticated automated platforms that can perform multi-step syntheses involving this compound and its derivatives. These platforms will enable the rapid generation of diverse molecular probes and drug candidates for biological evaluation.

Exploration of New Applications in Advanced Materials Science and Nanotechnology

The unique properties of this compound make it an attractive candidate for the functionalization of a wide range of materials, opening up new avenues in advanced materials science and nanotechnology.

The ability to introduce both amine and azide functionalities onto surfaces can be exploited to create materials with tailored properties. For example, the surface functionalization of nanoparticles with this compound can provide a platform for the subsequent attachment of targeting ligands, imaging agents, and therapeutic molecules for applications in drug delivery and diagnostics. nih.govnih.govdntb.gov.ua The amine groups can improve the dispersibility and biocompatibility of nanoparticles, while the azide groups serve as handles for "click" chemistry-mediated bioconjugation. graphenea.com

The functionalization of graphene and graphene oxide with amine-containing molecules has been shown to enhance their properties for various applications, including as supporting materials in supercapacitors and for the mechanical enhancement of polymers. mdpi.comnih.govrsc.orgmdpi.com The introduction of an azide group via this compound would further expand the utility of these materials by enabling their covalent integration into more complex systems.

Another promising area is the development of self-assembling materials. nih.govsioc-journal.cnacs.orgfrontiersin.org Molecules functionalized with this compound can be designed to self-assemble into well-defined nanostructures, such as nanotubes and micelles. nih.gov The azide groups on the surface of these structures can then be used to create functional materials with applications in areas such as catalysis, sensing, and controlled release.

Future research will likely focus on the development of novel materials with precisely controlled architectures and functionalities, enabled by the versatile chemistry of this compound. This includes the creation of advanced hydrogels, biosensors with enhanced sensitivity and selectivity, and new composite materials with improved performance characteristics. sartorius.com

Table 1: Potential Applications of this compound in Materials Science

| Material Type | Functionalization Approach | Potential Application |

| Nanoparticles (e.g., Iron Oxide, Gold) | Covalent attachment via amine group, leaving azide for click chemistry. | Targeted drug delivery, diagnostic imaging, biosensing. |

| Graphene/Graphene Oxide | Amine functionalization to improve dispersibility and matrix compatibility. | Polymer composites, supercapacitors, conductive inks. |

| Self-Assembling Systems (e.g., Micelles, Nanotubes) | Incorporation into amphiphilic molecules to form functional nanostructures. | Controlled release systems, nanoreactors, templates for material synthesis. |

| Hydrogels | Cross-linking via amine and/or azide groups. | Tissue engineering scaffolds, biosensors, soft robotics. |

| Biosensor Surfaces | Immobilization onto sensor chips for capturing biomolecules. | Disease diagnostics, environmental monitoring. |

Advancements in Bioorthogonal Chemistry and its Therapeutic and Diagnostic Potential

Bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes, has revolutionized the study of biological systems. The azide group of this compound is a key player in this field, primarily through its participation in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.

A major area of advancement is in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. In this approach, a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets a tumor antigen. This compound and its derivatives can be used as linkers to connect the drug to the antibody. The azide group allows for a highly specific and stable conjugation via "click" chemistry, ensuring that the drug is only released at the tumor site, thereby minimizing systemic toxicity.

The diagnostic potential of this compound is also being extensively explored. By incorporating this compound into molecular probes, researchers can visualize and track biological processes in real-time. For example, a probe containing an azide group can be used to label specific biomolecules within a cell, which can then be visualized using a fluorescently tagged alkyne through "click" chemistry. This has applications in understanding disease mechanisms and in the development of new diagnostic assays.

Future research in this area will focus on the development of new and improved bioorthogonal reactions with faster kinetics and higher selectivity. There is also a growing interest in using these reactions for in vivo applications, such as the synthesis of drugs directly at the site of disease. The development of novel linkers based on this compound with tailored cleavage properties will also be crucial for the next generation of ADCs and other targeted therapies.

Table 2: Key Bioorthogonal Reactions Involving the Azide Moiety

| Reaction | Description | Key Features |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | A highly efficient and specific "click" reaction between an azide and a terminal alkyne, catalyzed by copper(I). | High yield, mild reaction conditions, forms a stable triazole linkage. |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | A copper-free "click" reaction between an azide and a strained cyclooctyne (B158145). | Bioorthogonal (no cytotoxic copper catalyst required), suitable for in vivo applications. |

| Staudinger Ligation | A reaction between an azide and a phosphine (B1218219) to form an aza-ylide, which then rearranges to form a stable amide bond. | Bioorthogonal, useful for ligating peptides and proteins. |

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 2-Azidoethan-1-amine hydrochloride, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is synthesized via nucleophilic substitution of 2-chloroethylamine hydrochloride with sodium azide (NaN₃). Key parameters include:

- Temperature : Maintain 60–80°C to balance reaction rate and side-product formation.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance NaN₃ solubility.

- Stoichiometry : A 1.2:1 molar ratio of NaN₃ to 2-chloroethylamine hydrochloride minimizes unreacted starting material.

- Purification : Recrystallization from ethanol or HPLC (C18 column, aqueous acetonitrile gradient) ensures purity (>95%) .

- Analytical Validation : Confirm purity via ¹H/¹³C NMR (δ 3.4 ppm for CH₂N₃, δ 2.8 ppm for NH₂), FTIR (2100 cm⁻¹ for azide stretch), and mass spectrometry (m/z 136.06 [M+H]⁺) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Hazard Mitigation :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods due to potential release of toxic hydrazoic acid (HN₃) during decomposition.

- Storage : Store in airtight containers at 2–8°C, away from heat or reducing agents.

- Spill Management : Neutralize spills with 10% sodium hypochlorite (NaClO) to degrade azides .

Q. How is this compound characterized for structural confirmation and purity assessment?

- Analytical Workflow :

- NMR Spectroscopy : Assign peaks for azide (-N₃) and amine (-NH₂) groups; compare with reference spectra.

- Elemental Analysis : Verify C, H, N, Cl content (theoretical: C 21.05%, H 4.41%, N 36.84%, Cl 15.51%).

- HPLC : Use a C18 column (mobile phase: 0.1% TFA in H₂O/MeCN) to detect impurities (<2%) .

Advanced Research Questions

Q. How can researchers mitigate risks associated with the thermal instability of this compound during exothermic reactions?

- Risk Management Strategies :

- Reaction Calorimetry : Pre-screen thermal profiles to identify hazardous exotherms.

- Inert Atmosphere : Conduct reactions under nitrogen/argon to suppress oxidative decomposition.

- Cooling Systems : Use jacketed reactors with glycol chillers to maintain temperatures <50°C.

- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track azide degradation in real time .

Q. What mechanistic insights govern the reactivity of this compound in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions?

- Mechanistic Analysis :

- Coordination Chemistry : The azide group binds Cu(I) to form a metallocycle intermediate, accelerating cycloaddition with terminal alkynes.

- Kinetic Studies : Pseudo-first-order kinetics (k ≈ 10⁻³ s⁻¹) in aqueous/organic biphasic systems.

- Applications : Bioconjugation of peptides (e.g., Ru(II)-oligonucleotide complexes for photodynamic therapy) .

Q. How can this compound be integrated into stimuli-responsive drug delivery systems?

- Advanced Applications :

- pH-Responsive Linkers : Conjugate azides to hyaluronic acid via CuAAC; cleavage occurs in acidic tumor microenvironments (pH 5.5–6.5).

- Photolabile Systems : Attach azides to coumarin derivatives for UV-triggered release (λ = 365 nm).

- In Vivo Tracking : Label antibodies with azides for bioorthogonal imaging using DBCO-fluorophore probes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||